molecular formula C11H8ClNO3 B1296342 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid CAS No. 405923-50-4

7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid

Cat. No. B1296342
M. Wt: 237.64 g/mol
InChI Key: KIGXAPARJYAEQL-UHFFFAOYSA-N
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Description

7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid is a solid compound with a crystalline form ranging from white to light yellow . It has a low solubility at room temperature, insoluble in water but soluble in some organic solvents such as ethanol and dimethyl sulfoxide . It is an organic acid that can produce protons. It has strong acidity and can react with bases to produce corresponding salts .


Molecular Structure Analysis

The molecular weight of 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid is 193.63 . The compound’s structure can be represented by the SMILES string: CC1=C(C=CC2=C(C=CN=C12)O)Cl . Further analysis of its structure can be obtained from its NMR data .


Physical And Chemical Properties Analysis

7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid has a density of 1.5±0.1 g/cm³ . It has a boiling point of 409.0±45.0 °C at 760 mmHg . The compound has a molar refractivity of 57.3±0.3 cm³ . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Photophysical Properties and Applications

Phosphorescent emissions and photophysical properties of copper(I) complexes, including those bearing hydroxyquinoline carboxylic acid analog ligands, have been extensively studied. These complexes exhibit extraordinary photophysical properties, with one showing an emission quantum yield of 4.67% and an excited life time of 1.88 ms in the solid state, which extends up to 6.7 ms in frozen solutions. The emission properties are significantly influenced by the nature of the solvent, with coordinating solvents like acetonitrile quenching the charge transfer emission on a microsecond scale (Małecki et al., 2015).

Spectroelectrochemistry of Hydroxyquinolines

The electrochemistry and spectroelectrochemistry of bioactive hydroxyquinolines, including derivatives of hydroxyquinoline carboxylic acids, have been investigated. These studies shed light on their oxidation mechanisms in aprotic environments, demonstrating unexpected protonation during oxidation processes. This research has implications for understanding the electron transfer efficiency of hydroxyquinolines in biological systems and offers insights into their potential antioxidant or prooxidative effects, depending on the distributive status in reaction systems (Sokolová et al., 2015).

Antioxidant vs. Prooxidative Effects

A study focused on the antioxidative and prooxidative effects of 4-hydroxyquinoline derivatives, including 7-Chloro-4-hydroxyquinoline, on free-radical-initiated hemolysis of erythrocytes. The research found that these compounds could act as either antioxidants or prooxidants, influenced by their distributive status in the reaction system. This investigation provides critical insights into the potential therapeutic applications of hydroxyquinoline derivatives as antioxidant drugs, highlighting the importance of their molecular structure and distributive status in determining their effects on lipid peroxidation and cell membrane integrity (Liu et al., 2002).

Safety And Hazards

As an organic compound, 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid has certain toxicity and should be handled with care to avoid contact with skin, eyes, and mucous membranes . Appropriate personal protective equipment, including laboratory gloves, goggles, and lab coats, should be worn during handling . Eating and smoking are strictly prohibited during operation .

properties

IUPAC Name

7-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-5-8(12)3-2-6-9(5)13-4-7(10(6)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGXAPARJYAEQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=C(C2=O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303260
Record name 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid

CAS RN

405923-50-4
Record name 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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